2-Acetylamino-4-chloromethylpyrimidine
Description
2-Acetylamino-4-chloromethylpyrimidine is a pyrimidine derivative characterized by an acetylamino group at the 2-position and a chloromethyl substituent at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and antibacterial compounds . The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetylamino moiety may improve solubility and metabolic stability compared to unmodified amino groups .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-[4-(chloromethyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)10-7-9-3-2-6(4-8)11-7/h2-3H,4H2,1H3,(H,9,10,11,12) |
InChI Key |
AFYFMJPUDAXWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
Physicochemical and Pharmacological Profiles
- Electrophilicity: The chloromethyl group in this compound is more reactive than the chloro groups in ’s compound, enabling faster alkylation or arylation reactions.
- Solubility: The acetylamino group likely confers better aqueous solubility compared to ’s thioether-containing compound, which may exhibit higher lipophilicity due to the ethyl ester and thietan-oxy groups.
- Applications: ’s compound is utilized in kinase inhibitor synthesis (e.g., EGFR inhibitors), leveraging its aniline moiety for coupling with boronic acids . this compound is hypothesized to serve as a precursor for prodrugs or covalent inhibitors targeting cysteine residues.
Analytical Data and Purification
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
